

# Application of Heliox-Based Cold Atmospheric Plasma in Cancer Cell Studies

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## Compound of Interest

Compound Name: *Heliox*

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## Application Note & Protocol

## Introduction

Cold Atmospheric Plasma (CAP) is a promising technology in the field of plasma medicine, particularly in oncology.[1][2] CAP is a partially ionized gas generated at atmospheric pressure and room temperature, containing a cocktail of reactive oxygen and nitrogen species (RONS), charged particles, and UV radiation.[1][3] The composition and effects of CAP can be tuned by altering the feed gas. **Heliox**, a mixture of helium and oxygen, is frequently used to generate CAP for biomedical applications. Helium, being an inert gas with a low breakdown voltage, facilitates stable plasma generation, while the addition of oxygen significantly increases the production of therapeutic reactive oxygen species (ROS).[4] This application note provides an overview of the use of **Heliox**-based CAP in cancer cell studies, including quantitative data summaries, detailed experimental protocols, and insights into the underlying signaling pathways.

## Principle of Action

The primary mechanism of **Heliox**-CAP's anticancer effect is the generation of a high concentration of RONS.[5] These reactive species induce oxidative stress in cancer cells, leading to a cascade of cellular responses. Cancer cells, due to their higher metabolic rate, already have a higher basal level of intracellular ROS compared to normal cells.[1] The exogenous RONS delivered by **Heliox**-CAP overwhelm the antioxidant capacity of cancer cells, leading to selective cell death while minimally affecting normal cells.[1][5] This selective action

is a significant advantage of CAP therapy. The RONS generated by **Heliox**-CAP include species like hydroxyl radicals ( $\bullet\text{OH}$ ), superoxide anions ( $\text{O}_2^{\bullet-}$ ), hydrogen peroxide ( $\text{H}_2\text{O}_2$ ), and singlet oxygen ( $^1\text{O}_2$ ), which can damage cellular components such as DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).<sup>[1][5]</sup>

## Applications in Cancer Cell Studies

**Heliox**-based CAP has been investigated for its efficacy against a wide range of cancer cell lines in vitro and in preclinical animal models.<sup>[6]</sup> Studies have demonstrated its potential in treating various cancers, including breast cancer, lung cancer, melanoma, and glioblastoma.<sup>[3]</sup><sup>[4]</sup> The applications extend from inducing direct cytotoxicity to overcoming drug resistance in cancer cells.<sup>[5]</sup> Researchers utilize **Heliox**-CAP to study fundamental cellular processes like apoptosis, cell cycle arrest, and the intricate signaling pathways that govern cancer cell fate in response to oxidative stress.

## Quantitative Data Summary

The efficacy of **Heliox**-CAP treatment is dependent on various parameters. The following table summarizes representative quantitative data from studies on different cancer cell lines.

Cell Line	Cancer Type	Helium Flow Rate (L/min)	Oxygen Percentage (%)	Treatment Time (s)	Voltage (kV)	Frequency (kHz)	Apoptosis Rate (%)	Cell Viability Reduction (%)
4T1	Breast Cancer	2	1.0	120	7	60	~55[4]	Not Reported
U937	Leukemia	2	Not Specified	180	7	0.06	~45[1]	Not Reported
HeLa	Cervical Cancer	Not Specified	Not Specified	Not Specified	6	35	Not Reported	Synergistic effect with nanoparticles[7]
B16F10	Melanoma	Not Specified	Not Specified	360	8	Not Specified	Not Reported	~96[8]

## Experimental Protocols

Detailed and standardized protocols are crucial for reproducible results in CAP research. Below are step-by-step protocols for key experiments in the study of **Heliox-CAP** effects on cancer cells.

### Protocol 1: Heliox-CAP Treatment of Cancer Cells

This protocol describes the direct treatment of adherent cancer cells cultured in a petri dish.

Materials:

- Cold Atmospheric Plasma jet device

- Helium and Oxygen gas cylinders with flow controllers
- Cancer cell line of interest cultured in petri dishes
- Complete cell culture medium
- Phosphate Buffered Saline (PBS)

#### Procedure:

- Seed cancer cells in a 35 mm petri dish and culture until they reach 70-80% confluency.
- Set up the CAP device. Connect the Helium and Oxygen gas cylinders to the device and set the desired flow rates (e.g., Helium at 2 L/min with 1% Oxygen).
- Set the operating voltage and frequency of the plasma jet (e.g., 7 kV, 60 Hz).[\[1\]](#)
- Aspirate the culture medium from the petri dish.
- Wash the cells gently with 1 mL of sterile PBS.
- Aspirate the PBS, leaving a thin film of liquid covering the cells.
- Position the plasma jet nozzle perpendicular to the cell monolayer at a fixed distance (e.g., 5 mm).
- Ignite the plasma and treat the cells for the desired duration (e.g., 120 seconds).
- Immediately after treatment, add pre-warmed complete culture medium to the cells.
- Incubate the cells at 37°C in a 5% CO<sub>2</sub> incubator for the desired post-treatment period (e.g., 24, 48, or 72 hours) before downstream analysis.

## Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[\[8\]](#)[\[9\]](#)

#### Materials:

- **Heliox**-CAP treated and control cells in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
- DMSO (Dimethyl sulfoxide) or other suitable solvent[9]
- Microplate reader

#### Procedure:

- After the desired post-treatment incubation period, carefully remove the culture medium from each well.[10]
- Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[10]
- Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
- Carefully remove the MTT solution.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
- Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[10]
- Measure the absorbance at 570 nm using a microplate reader.[9]
- Calculate cell viability as a percentage of the untreated control.

## Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

#### Materials:

- **Heliox**-CAP treated and control cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[[11](#)]
- Flow cytometer

Procedure:

- Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
- Wash the cells twice with cold PBS.[[12](#)]
- Resuspend the cells in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.[[12](#)]
- Transfer 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to a flow cytometry tube.[[12](#)]
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI to the cell suspension.[[12](#)]
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[[13](#)]
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.[[13](#)]
- Analyze the cells by flow cytometry within one hour.[[13](#)]

## Protocol 4: Intracellular ROS Detection using DCFH-DA

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by intracellular ROS.[[14](#)][[15](#)]

Materials:

- **Heliox**-CAP treated and control cells
- DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution
- Serum-free cell culture medium
- Flow cytometer or fluorescence microscope

#### Procedure:

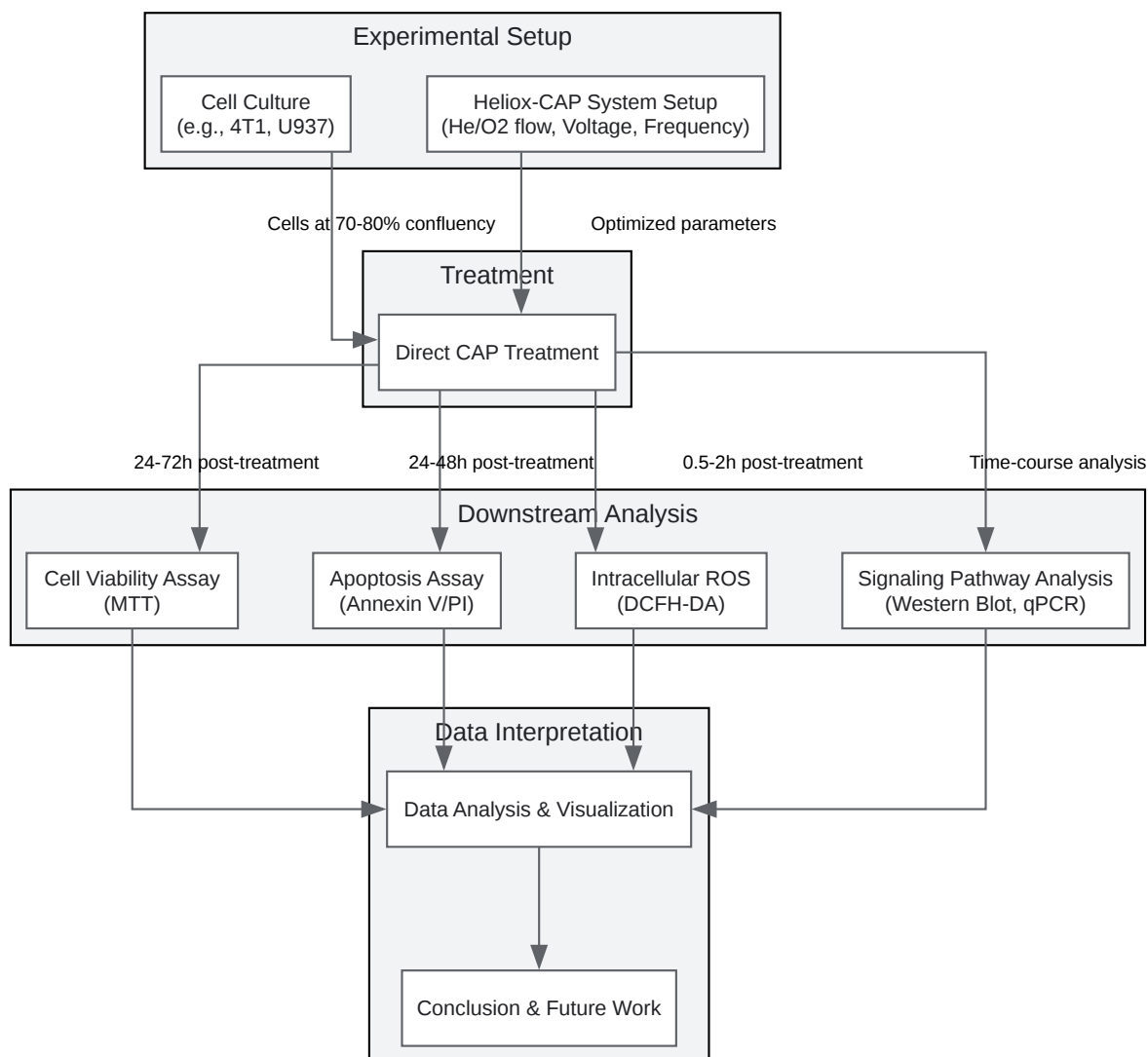
- After **Heliox**-CAP treatment, incubate the cells for a short period (e.g., 30 minutes).
- Remove the culture medium and wash the cells with PBS.
- Load the cells with 10  $\mu$ M DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[\[14\]](#)
- Wash the cells twice with PBS to remove excess dye.
- Immediately analyze the fluorescence intensity of the cells using a flow cytometer or visualize under a fluorescence microscope.[\[15\]](#) An increase in fluorescence indicates an increase in intracellular ROS levels.[\[15\]](#)

## Signaling Pathways and Experimental Workflows

**Heliox**-CAP treatment initiates a complex network of intracellular signaling pathways, primarily triggered by the influx of RONS. These pathways ultimately determine the fate of the cancer cell.

### Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of **Heliox**-CAP on cancer cells.



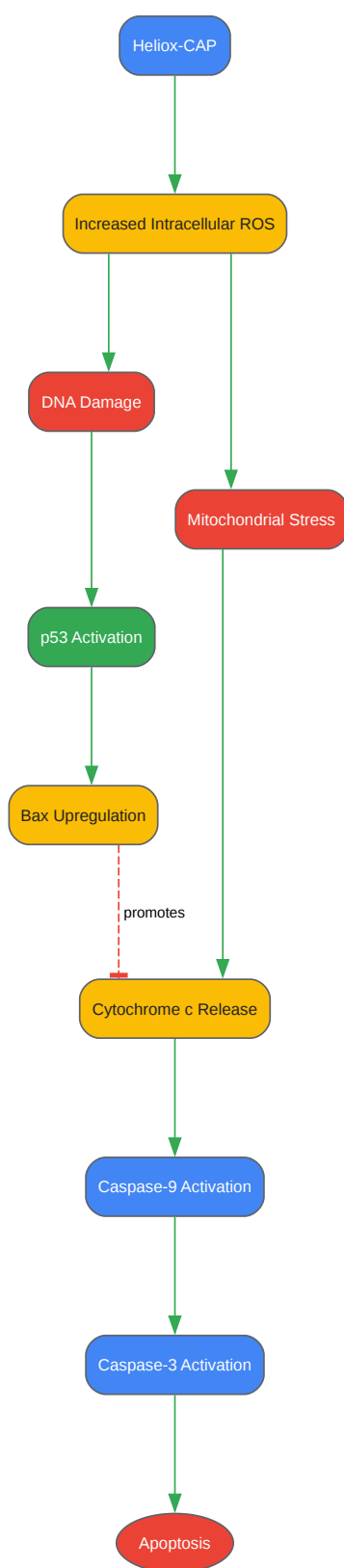
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Caption: Experimental workflow for **Heliox-CAP** cancer cell studies.



## Key Signaling Pathway: ROS-Induced Apoptosis

The diagram below illustrates a simplified signaling cascade initiated by **Heliox**-CAP-induced ROS, leading to apoptosis.



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Caption: ROS-induced apoptotic signaling pathway.

## Conclusion

**Heliox**-based cold atmospheric plasma is a versatile and potent tool in cancer cell research. Its ability to selectively induce apoptosis in cancer cells through the generation of reactive species makes it a valuable modality for both fundamental studies and potential therapeutic applications. The protocols and data presented in this application note provide a framework for researchers to design and execute experiments to explore the full potential of **Heliox**-CAP in oncology. Further research is warranted to optimize treatment parameters for different cancer types and to elucidate the complex molecular mechanisms underlying its anticancer effects.

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